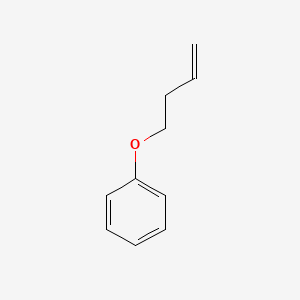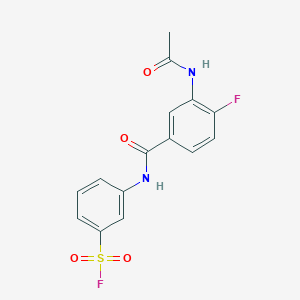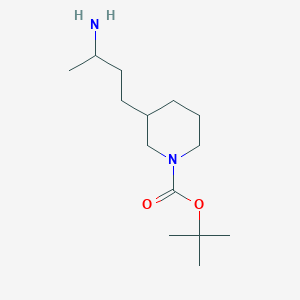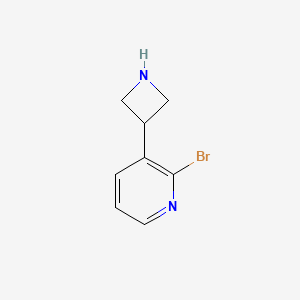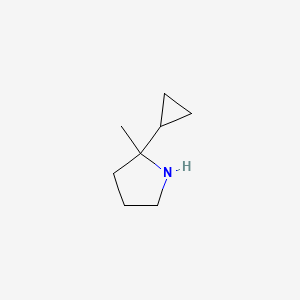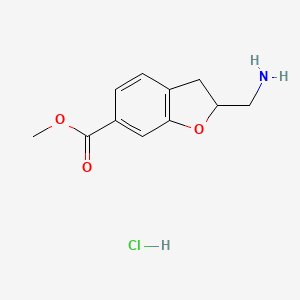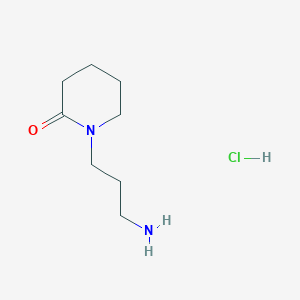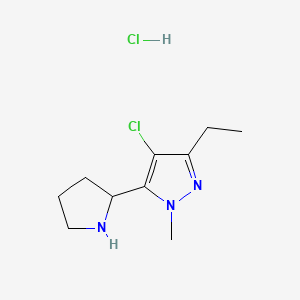
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: This can be synthesized separately and then attached to the pyrazole ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: Various substitution reactions can be performed, such as nucleophilic substitution to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the pyrrolidine ring.
3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chloro group.
4-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.
Uniqueness
The presence of the chloro, ethyl, and pyrrolidin-2-yl groups in 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.
特性
分子式 |
C10H17Cl2N3 |
|---|---|
分子量 |
250.17 g/mol |
IUPAC名 |
4-chloro-3-ethyl-1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C10H16ClN3.ClH/c1-3-7-9(11)10(14(2)13-7)8-5-4-6-12-8;/h8,12H,3-6H2,1-2H3;1H |
InChIキー |
YSCVNTODXPAVIR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1Cl)C2CCCN2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)

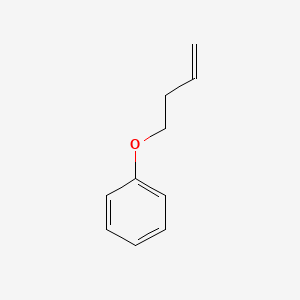
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
